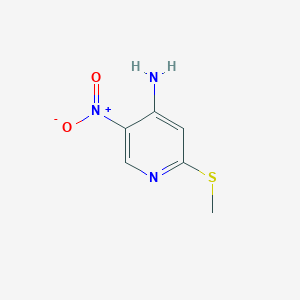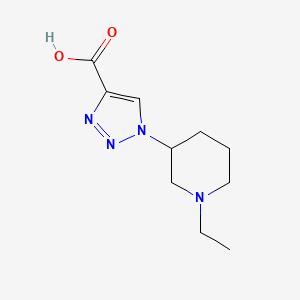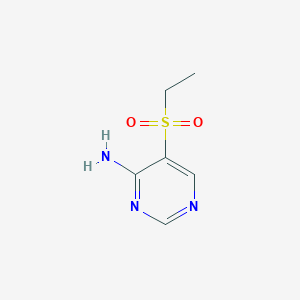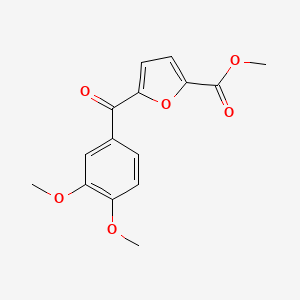![molecular formula C14H10ClNO2 B11787935 (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇是一种属于苯并噁唑家族的化学化合物。苯并噁唑是包含氮和氧原子在其环结构中的杂环化合物。这种特殊化合物以在苯并噁唑环上连接的氯苯基和羟甲基基团为特征。
准备方法
合成路线和反应条件
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇的合成通常涉及在酸性条件下,3-氯苯胺与水杨醛反应形成中间席夫碱。然后将该中间体环化形成苯并噁唑环。最后一步涉及使用硼氢化钠等还原剂将醛基还原为羟甲基基团。
工业生产方法
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇的工业生产遵循类似的合成路线,但在更大规模上进行。优化反应条件以确保最终产品的产率高和纯度高。该过程涉及使用大型反应器、精确的温度控制和有效的纯化技术来分离所需的化合物。
化学反应分析
反应类型
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇经历各种化学反应,包括:
氧化: 羟甲基基团可以使用高锰酸钾等氧化剂氧化为羧酸。
还原: 根据所用还原剂的不同,该化合物可以被还原形成不同的衍生物。
取代: 氯苯基基团可以发生亲核取代反应,导致形成各种取代衍生物。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 硼氢化钠或氢化铝锂。
取代: 在碱性条件下的胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成羧酸衍生物。
还原: 形成羟基或烷基衍生物。
取代: 形成取代的苯并噁唑衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其抗菌和抗真菌特性。
医学: 探索其作为抗癌剂的潜力及其抗炎特性。
工业: 用于开发具有特定特性的新材料,例如荧光。
作用机制
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性并导致各种生物学效应。例如,其抗菌活性归因于其破坏微生物细胞膜的能力,导致细胞死亡。据信其抗癌活性涉及抑制对癌细胞增殖至关重要的特定信号通路。
相似化合物的比较
类似化合物
- (2-(3-氯苯基)苯并[d]噁唑-6-基)甲醇
- (2-(3-氯苯基)苯并[d]噁唑-4-基)甲醇
- (2-(3-氯苯基)苯并[d]噁唑-5-基)乙醇
独特性
(2-(3-氯苯基)苯并[d]噁唑-5-基)甲醇因其特定的取代模式而独一无二,这赋予了其独特的化学和生物学特性。苯并噁唑环5位羟甲基基团的存在,与其他类似化合物相比,增强了其溶解性和反应性。此外,氯苯基基团有助于其抗菌和抗癌活性,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C14H10ClNO2 |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10ClNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
InChI 键 |
NIOBPHJIPXCPRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)




![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)

![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)

![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)

